
BISMUTH SUCCINATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth Succinate is a compound of bismuth, a metalloid element, and succinic acid . It is also known as SUCCINIC ACID, BISMUTH SALT (3:2) . It is used in the pharmaceutical industry for the treatment of various conditions .
Synthesis Analysis
The synthesis of Bismuth Succinate involves the reaction of solid trihydroxopentaoxohexabismuth (III) pentanitrate trihydrate and monoclinic bismuth oxide α-Bi2O3 with a succinic acid solution . The product composition was confirmed by X-ray diffraction, chemical analysis, IR and Raman spectroscopy, and thermal gravimetric analysis .
Molecular Structure Analysis
The crystal structure analysis revealed that Bismuth Succinate compounds are coordination polymers, with one having a two-dimensional layered structure and another displaying a three-dimensional (3D) framework .
Chemical Reactions Analysis
Bismuth reacts with halogens to form bismuth (III) halides . It also forms a +5 oxidation state compound with fluorine, bismuth (V) fluoride . Bismuth is susceptible to be attacked by hydrochloric acid, nitric acid, and sulfuric acid .
Physical And Chemical Properties Analysis
Bismuth is a metalloid of no useful mechanical properties . It is mainly used as an alloying component in fusible alloys . Bismuth does not oxidize in dry air . Liquid bismuth is covered by an oxide film of Bi2O3 that protects it from further oxidation .
Safety And Hazards
Bismuth compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They are corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . Bismuth is possibly unsafe when used in larger amounts due to the risk for kidney failure, and when taken long-term due to the risk of nerve damage .
Zukünftige Richtungen
Bismuth compounds have wide prospects for use in medicine as antimicrobial pharmaceutical substances . They are effective in the treatment of Helicobacter pylori infection and duodenal ulcer disease . There is interest in using bismuth for a number of other purposes, but there isn’t enough reliable information to say whether it might be helpful .
Eigenschaften
CAS-Nummer |
139-16-2 |
|---|---|
Produktname |
BISMUTH SUCCINATE |
Molekularformel |
C12H12Bi2O12 |
Molekulargewicht |
766.177 |
IUPAC-Name |
dibismuth;butanedioate |
InChI |
InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
SWWKWOMCSSQXRJ-UHFFFAOYSA-H |
SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3] |
Synonyme |
BISMUTH SUCCINATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



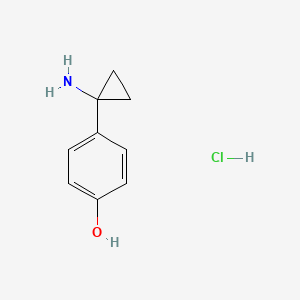
![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)
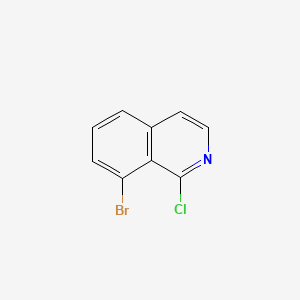
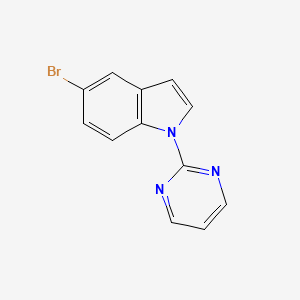
![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)
![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)
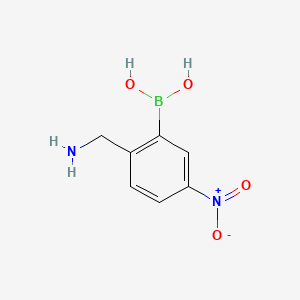
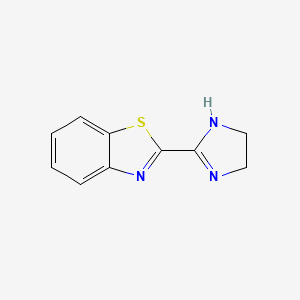
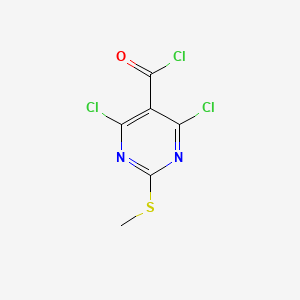
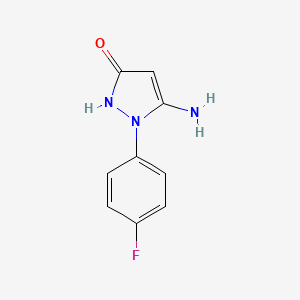
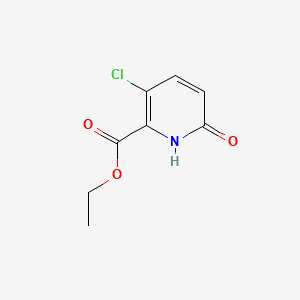
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)

